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Introduction

Woodtide, a synthetic peptide derived from the transcription factor Forkhead in
Rhabdomyosarcoma (FKHR), is a well-characterized substrate for the Dual-specificity tyrosine-
regulated kinase (DYRK) family of protein kinases.[1][2][3] Its sequence, KKISGRLSPIMTEQ,
encompasses the phosphorylation site for DYRKSs, making it an invaluable tool for studying the
activity of these kinases.[1][4] The DYRK family, including isoforms like DYRK1A and DYRK2,
plays crucial roles in various cellular processes such as cell proliferation, differentiation, and
survival.[5] Dysregulation of DYRK activity has been implicated in several diseases, including
neurodegenerative disorders and cancer, making them attractive targets for drug discovery.

Traditionally, kinase activity has been assessed using radioactive assays. However, due to
safety concerns and regulatory hurdles associated with handling radioactive materials, non-
radioactive methods have become the preferred approach in modern research and high-
throughput screening (HTS). This document provides detailed application notes and protocols
for the use of Woodtide in two common non-radioactive kinase assay formats: Fluorescence
Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Advantages of Using Woodtide in Non-Radioactive
Kinase Assays
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o Specificity: Woodtide is a recognized substrate for the DYRK family of kinases.[1][2][5]

o Versatility: It can be easily adapted for various non-radioactive assay formats through
fluorescent labeling.

» Safety: Eliminates the need for radioactive isotopes, reducing safety risks and disposal
COsSts.

e High-Throughput Screening (HTS) Compatibility: Homogeneous assay formats like FP and
TR-FRET are amenable to automation and miniaturization for large-scale screening of
potential kinase inhibitors.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from non-radioactive kinase
assays using Woodtide or similar peptide substrates for DYRK kinases. This data is essential
for assay validation and comparison of inhibitor potencies.

. Assay o Referenc
Kinase Substrate Inhibitor IC50 (nM) Z' Factor
Format e
Kinase ]
DYRK1A TR-FRET Harmine 245 0.7-0.8 [6]
Tracer 236
Dynamin
Not
DYRK1A ELISA la EGCG 215+ 24 [7]
Reported
fragment
Dynamin
_ Not
DYRK1A ELISA la Harmine 107 £18 [7]
Reported
fragment

Signaling Pathways Involving DYRK Kinases

DYRK kinases are involved in multiple signaling pathways, often acting as "priming" kinases
that phosphorylate a substrate, thereby enabling a subsequent phosphorylation event by
another kinase, such as Glycogen Synthase Kinase 3 (GSK3p). Below are diagrams
illustrating key signaling pathways regulated by DYRK kinases.
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Caption: Key signaling pathways regulated by DYRK kinases.

Experimental Protocols
Fluorescence Polarization (FP) Kinase Assay

This protocol provides a general framework for a competitive FP-based kinase assay to identify
inhibitors of DYRK kinases using a fluorescently labeled Woodtide peptide (e.g., FAM-
Woodetide). In this format, a fluorescently labeled phosphopeptide tracer (phosphorylated FAM-
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Woodetide) is displaced from a phospho-specific antibody by the unlabeled phosphorylated

Woodtide produced by the kinase reaction.

Materials:

DYRK Kinase (e.g., recombinant human DYRK1A)
Woodtide peptide (unlabeled)

FAM-labeled Woodtide (or other suitable fluorescent label)
Phospho-Woodtide specific antibody

ATP

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35, 1 mM DTT)

Stop/Detection Buffer (Kinase Assay Buffer with EDTA and the phospho-specific
antibody/fluorescent phosphopeptide complex)

384-well, low-volume, black, non-binding microplates

Plate reader capable of measuring fluorescence polarization

Experimental Workflow:

Caption: Experimental workflow for the Fluorescence Polarization kinase assay.

Protocol:

Reagent Preparation:
o Prepare a 2X stock of DYRK kinase in Kinase Assay Buffer.

o Prepare a 2X stock of Woodtide peptide and ATP in Kinase Assay Buffer. The optimal
concentrations of kinase, Woodtide, and ATP should be determined empirically through
titration experiments.
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o Prepare serial dilutions of test compounds in 100% DMSO, followed by a dilution in Kinase
Assay Buffer to create a 10X stock.

o Prepare the Stop/Detection Buffer containing EDTA (to stop the kinase reaction), a
phospho-specific antibody, and the fluorescently labeled phosphorylated Woodtide tracer.
The concentrations of antibody and tracer need to be optimized to achieve a stable and
high polarization signal.

¢ Kinase Reaction:

o Add 5 pL of the 10X test compound solution or DMSO (for controls) to the wells of a 384-
well plate.

o Add 20 uL of the 2X DYRK kinase solution to each well.
o Add 25 puL of the 2X Woodtide/ATP solution to initiate the reaction.

o Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation
time should be within the linear range of the reaction.

o Detection:
o Add 25 puL of the Stop/Detection Buffer to each well.

o Incubate the plate at room temperature for at least 30 minutes to allow the antibody-
peptide binding to reach equilibrium.

o Read the fluorescence polarization on a suitable plate reader.
o Data Analysis:

o Calculate the percentage of inhibition for each test compound concentration relative to the
controls (no inhibitor and maximum inhibition).

o Plot the percent inhibition versus the logarithm of the compound concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.
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o The Z' factor should be calculated to assess the quality and robustness of the assay for
HTS. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay

This protocol is based on a competitive binding TR-FRET assay format, adapted from a
validated assay for DYRK1A.[6][8][9] It measures the displacement of a fluorescent tracer from
the kinase's ATP binding site by a test compound.

Materials:

DYRK Kinase with a tag (e.g., GST-DYRK1A)
o Lanthanide-labeled anti-tag antibody (e.g., Terbium- or Europium-labeled anti-GST antibody)
o Fluorescently labeled kinase tracer (a small molecule that binds to the ATP pocket)

» Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35)

e Test compounds

o 384-well, low-volume, black, non-binding microplates

TR-FRET-capable plate reader

Experimental Workflow:

Caption: Experimental workflow for the TR-FRET kinase assay.
Protocol:

o Reagent Preparation:

o Prepare a 3X solution of the tagged DYRK kinase and the lanthanide-labeled antibody in
Kinase Assay Buffer. Optimal concentrations should be determined experimentally, but a
starting point could be 15 nM kinase and 6 nM antibody.[6]
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o Prepare a 3X solution of the fluorescent tracer in Kinase Assay Buffer. The optimal
concentration is typically around the Kd of the tracer for the kinase (e.g., 54 nM).[6]

o Prepare serial dilutions of test compounds in 100% DMSO, followed by dilution in Kinase
Assay Buffer to create a 10X stock.

o Assay Assembly:

[¢]

Add 5 pL of the 10X test compound solution or DMSO (for controls) to the wells of a 384-
well plate.

[e]

Add 10 pL of the 3X kinase/antibody mixture to each well.

[e]

Add 10 pL of the 3X tracer solution to each well.

o

The final reaction volume will be 25 pL.
e Incubation and Measurement:
o Incubate the plate at room temperature for 60 minutes, protected from light.

o Measure the TR-FRET signal using a plate reader with appropriate excitation and
emission filters for the chosen donor-acceptor pair (e.g., excitation at 340 nm, emission at
665 nm for the acceptor and 615 nm for the donor).

o Data Analysis:

[e]

Calculate the TR-FRET ratio (acceptor emission / donor emission).

(¢]

Calculate the percent inhibition based on the TR-FRET ratio of the controls.

[¢]

Determine the IC50 values by plotting the percent inhibition against the logarithm of the
compound concentration and fitting to a dose-response curve.

[¢]

Calculate the Z' factor to validate the assay for HTS.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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